N-(3-ACETYLPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N-(3-ACETYLPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The starting material, 3-aminophenyl, undergoes acetylation to form 3-acetylphenyl.
Pyrazole Formation: The acetylated product is then reacted with hydrazine to form the pyrazole ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- 1-TOSYL-1H-IMIDAZOLE
Uniqueness
N-(3-ACETYLPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of the pyrazole and sulfonamide groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-acetylphenyl)-1,5-dimethylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-13(8-14-16(9)3)20(18,19)15-12-6-4-5-11(7-12)10(2)17/h4-8,15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVIUDKGOUPEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.